

(4-Amino-5-bromopyridin-3-yl)methanol CAS number and properties

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Compound of Interest

Compound Name: (4-Amino-5-bromopyridin-3-yl)methanol

Cat. No.: B591708

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Technical Guide: (4-Amino-5-bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Amino-5-bromopyridin-3-yl)methanol**, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its properties and potential.

Chemical and Physical Properties

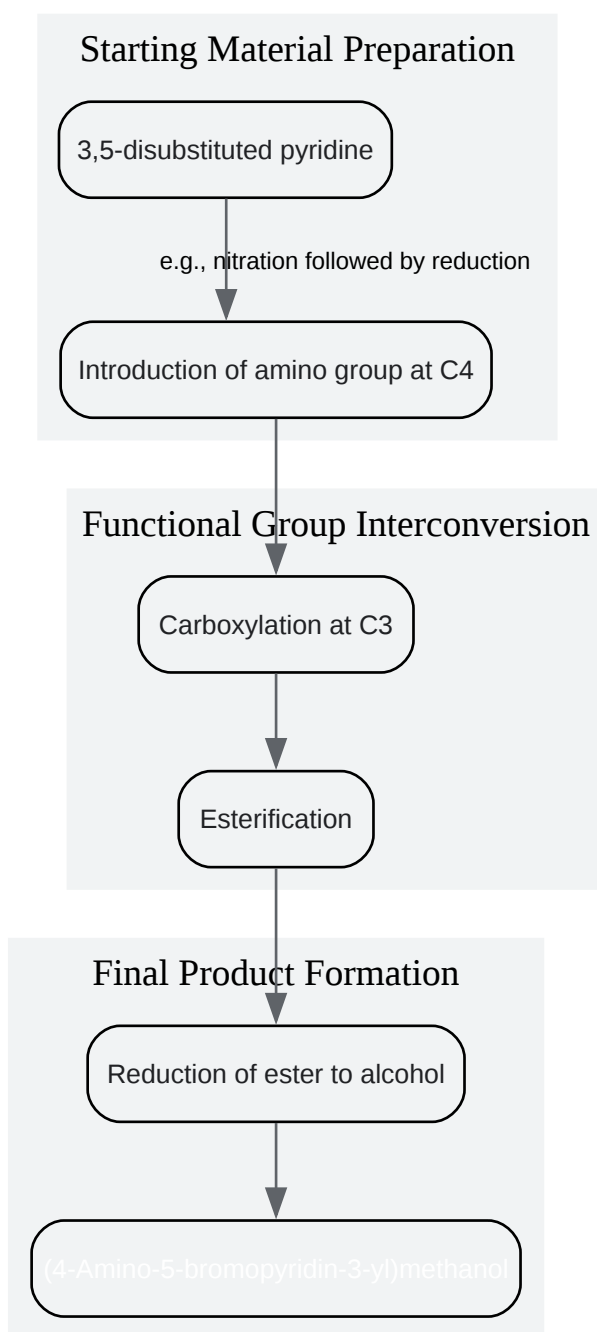
(4-Amino-5-bromopyridin-3-yl)methanol, with the CAS number 1806995-45-8, is a functionalized pyridine ring system. The presence of an amino group, a bromine atom, and a hydroxymethyl group provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries.

Property	Value	Source
CAS Number	1806995-45-8	N/A
Molecular Formula	C ₆ H ₇ BrN ₂ O	N/A
Molecular Weight	203.04 g/mol	N/A
Appearance	Likely a solid	Inferred
Purity	Typically >98%	Commercial Suppliers

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **(4-Amino-5-bromopyridin-3-yl)methanol** is not readily available in the public domain. However, based on the synthesis of analogous aminopyridine methanol derivatives, a plausible synthetic route can be proposed. A common strategy involves the reduction of a corresponding carboxylic acid or ester, which in turn can be synthesized from a suitable pyridine precursor.

Proposed Synthesis Workflow:



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Caption: A plausible multi-step synthesis workflow for **(4-Amino-5-bromopyridin-3-yl)methanol**.

Detailed Hypothetical Protocol:

- Nitration of a 3-bromo-5-(hydroxymethyl)pyridine derivative: The starting pyridine could be protected and then nitrated at the 4-position using standard nitrating agents (e.g., $\text{HNO}_3/\text{H}_2\text{SO}_4$).
- Reduction of the nitro group: The nitro group can be reduced to an amino group using a variety of reducing agents, such as SnCl_2/HCl or catalytic hydrogenation (e.g., H_2 , Pd/C).
- Deprotection (if necessary): Removal of any protecting groups from the hydroxyl and/or amino functionalities would yield the final product.

It is crucial to note that this is a generalized and hypothetical protocol. Reaction conditions, including reagents, solvents, temperatures, and reaction times, would require careful optimization for this specific substrate.

Spectroscopic and Analytical Data

Specific spectroscopic data for **(4-Amino-5-bromopyridin-3-yl)methanol** is not widely published. The following table provides expected analytical characteristics based on its structure and data from analogous compounds.

Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the aminoprotons, a signal for the hydroxyl proton, and a singlet for the methylene protons of the methanol group. Chemical shifts would be influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents.
^{13}C NMR	Six distinct signals for the six carbon atoms in the molecule.
Mass Spectrometry (MS)	A molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-Br stretching.

Applications in Drug Development and Potential Signaling Pathways

While direct applications of **(4-Amino-5-bromopyridin-3-yl)methanol** are not extensively documented, the 4-aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives have been investigated for a range of therapeutic targets.

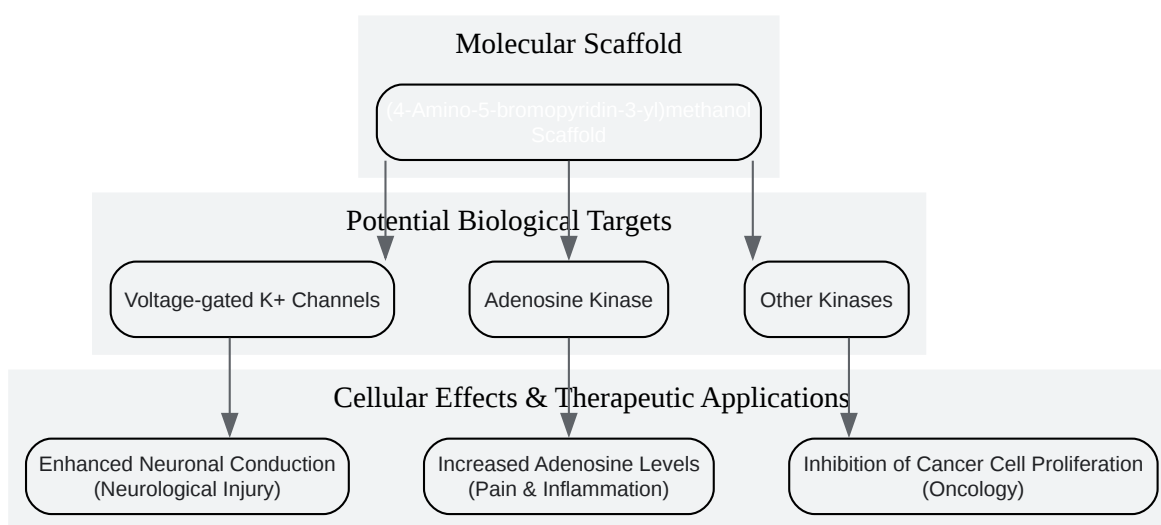
Potential Therapeutic Areas:

- **Neurological Disorders:** 4-Aminopyridine itself is a potassium channel blocker used to improve walking in patients with multiple sclerosis. The core structure of **(4-Amino-5-bromopyridin-3-yl)methanol** could serve as a starting point for developing novel modulators of ion channels for various neurological conditions.

- **Oncology:** Certain aminopyridine derivatives have shown potential as inhibitors of enzymes involved in cancer progression, such as ecto-nucleotidases. The functional groups on the target molecule allow for the synthesis of derivatives that could be screened for anticancer activity.
- **Neurodegenerative Diseases:** Research has explored 4-aminopyridine derivatives for their potential anti-amnesic activity in the context of Alzheimer's disease.

Potential Signaling Pathway Involvement:

Based on the known activities of related compounds, **(4-Amino-5-bromopyridin-3-yl)methanol** derivatives could potentially modulate signaling pathways by targeting key proteins such as ion channels or kinases.



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Caption: Potential biological targets and therapeutic applications of the 4-aminopyridine scaffold.

Safety and Handling

Specific safety and handling data for **(4-Amino-5-bromopyridin-3-yl)methanol** is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridine compounds, hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled. A material safety data sheet (MSDS) should be consulted from the supplier before handling.

Conclusion

(4-Amino-5-bromopyridin-3-yl)methanol is a versatile chemical building block with significant potential for the development of novel therapeutic agents. Its trifunctional nature allows for diverse synthetic modifications, enabling the exploration of a wide chemical space. While specific data for this compound is limited, the well-documented biological activities of the broader 4-aminopyridine class of molecules suggest that it is a promising starting point for drug discovery programs targeting neurological disorders, cancer, and other diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.

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